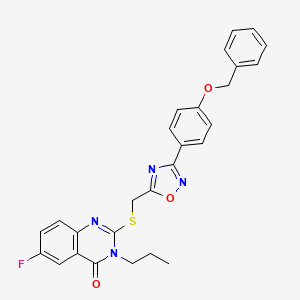
2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one represents a unique chemical entity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one typically involves a multi-step process:
Formation of the oxadiazole ring: : This is often achieved through the reaction of benzyloxy benzohydrazide with chloroacetyl chloride in the presence of an acid catalyst, leading to the formation of the oxadiazole core.
Introduction of the fluoroquinazolinone moiety: : This step involves the nucleophilic substitution reaction of 6-fluoro-3-propylquinazolin-4(3H)-one with the oxadiazole intermediate, using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Thiol addition: : The final compound is obtained by reacting the intermediate with a suitable thiol reagent under controlled conditions, typically in an inert atmosphere.
Industrial Production Methods: The industrial production may incorporate these steps with optimized reaction conditions and yields. This might involve continuous flow processes to enhance efficiency and scalability, ensuring high purity and yield.
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions where specific functional groups such as thiols can be converted into disulfides or sulfoxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : It can also undergo reduction reactions, such as the reduction of the oxadiazole ring to corresponding amines using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: : Halogenation reactions can replace the fluorine atom with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: : H2O2, m-CPBA.
Reduction: : LiAlH4.
Substitution: : Nucleophilic agents in the presence of a base.
Major Products: The reactions can yield various products such as disulfides, sulfoxides, and amines, depending on the reaction conditions and reagents used.
Chemistry
Used as a precursor in organic synthesis for developing new compounds with potential therapeutic properties.
Biology
Investigated for its interactions with specific proteins and enzymes due to its unique molecular structure.
Medicine
Industry
Utilized in the synthesis of advanced materials and as a chemical probe in various industrial processes.
Mechanism of Action
Mechanism: The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind selectively to active sites, inhibiting or modifying the function of these biomolecules.
Molecular Targets and Pathways
Targets: : Enzymes, protein kinases, and receptors.
Pathways: : Signal transduction pathways, metabolic pathways.
Similar Compounds
2-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazole: : Shares a similar oxadiazole ring but lacks the quinazolinone moiety.
6-Fluoro-3-propylquinazolin-4(3H)-one: : Contains the quinazolinone core but does not have the oxadiazole ring.
Thioquinazolines: : Compounds with a thio group on the quinazoline ring, differing in substitution patterns.
Uniqueness: 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one stands out due to its combination of oxadiazole and quinazolinone moieties linked through a thiomethyl bridge. This unique structure confers distinctive chemical and biological properties, making it a valuable subject for further research and development.
There you have it! What's next on the agenda?
Properties
IUPAC Name |
6-fluoro-2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)22-15-20(28)10-13-23(22)29-27(32)36-17-24-30-25(31-35-24)19-8-11-21(12-9-19)34-16-18-6-4-3-5-7-18/h3-13,15H,2,14,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKVVYHCLONPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)
![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
![N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)FURAN-2-CARBOXAMIDE](/img/structure/B2398315.png)
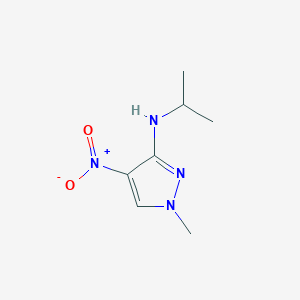
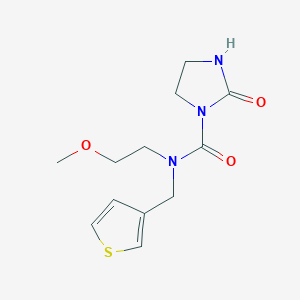
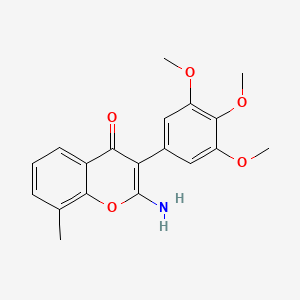
![N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2398325.png)

![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
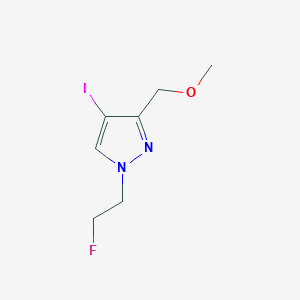
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)
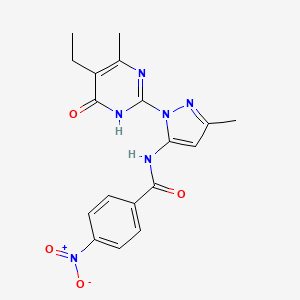

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)
